Phe-Gly-OMe

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Peptide Derivatives : A study by Matoni and Berndt (1980) demonstrated the thermal synthesis of the pentapeptide derivative Z-(L)-Ala-(L)-Phe-Gly-(L)-Phe-Gly-OMe, highlighting the compound's potential in peptide synthesis and drug development (Matoni & Berndt, 1980).

Conformational Studies of Dehydropeptides : Research by Lisowski et al. (2010) on dehydropeptides, including Boc-Gly-Δ(Z)Phe-Gly-Phe-OMe, used CD and NMR studies to determine their solution conformations. This research provides insights into peptide structure and function (Lisowski et al., 2010).

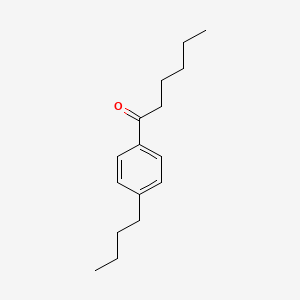

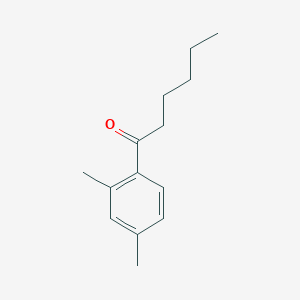

Enhanced Transdermal Delivery : Yamamoto et al. (2003) investigated how chemical modification of phenylalanyl-glycine (Phe-Gly) with various fatty acids enhanced its stability, permeability, and accumulation in the skin. This has implications for drug delivery systems (Yamamoto et al., 2003).

Self-Assembling Tripeptide as Organogelator : Dutta, Chattopadhyay, and Pramanik (2010) studied the self-assembly of the tripeptide Boc-Phe-Gly-m-ABA-OMe I, showing its effectiveness as a gelator of aromatic organic solvents. This has potential applications in nanotechnology and materials science (Dutta, Chattopadhyay, & Pramanik, 2010).

Peptide Bond Formation : Research by Terashima, Wagatsuma, and Yamada (1973) explored novel peptide bond formation using Phe-Gly derivatives, contributing to our understanding of peptide chemistry and potential applications in synthetic biology (Terashima, Wagatsuma, & Yamada, 1973).

Neurodegenerative Disease Research : Moitra, Subramanian, and Bhattacharya (2017) reported that the absence of the tripeptide Lys-Phe-Gly (KFG) is associated with neurodegenerative diseases, highlighting the importance of Phe-Gly sequences in neurological research (Moitra, Subramanian, & Bhattacharya, 2017).

Opioid Activity of Peptide Fragments : Radomirov et al. (1994) studied the opioid effects of H-Gly-Phe-OMe on guinea pig ileum, indicating potential applications in pain management and opioid research (Radomirov et al., 1994).

Peptide Transport in Bacteria : Smith, Archer, and Dunn (1970) investigated the uptake of Phe-Gly-Gly peptides by Escherichia coli, providing insights into peptide transport mechanisms in bacteria (Smith, Archer, & Dunn, 1970).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Phe-Gly-OMe typically involves the coupling of phenylalanine and glycine followed by esterification. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a resin-bound peptide chain. The final product is cleaved from the resin and esterified using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. Solution-phase synthesis often involves the use of protecting groups to prevent side reactions and ensure the correct sequence of amino acids .

Análisis De Reacciones Químicas

Types of Reactions

Phe-Gly-OMe can undergo various chemical reactions, including:

Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Phenylalanine derivatives with various functional groups.

Reduction: Phenylalanyl-glycine alcohol.

Substitution: Phenylalanyl-g

Propiedades

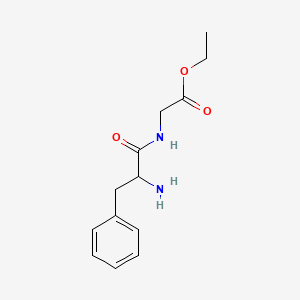

IUPAC Name |

ethyl 2-[(2-amino-3-phenylpropanoyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-2-18-12(16)9-15-13(17)11(14)8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIQSDSTZLOQAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

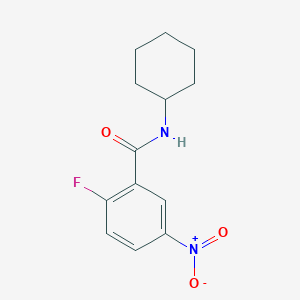

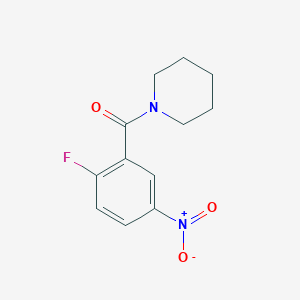

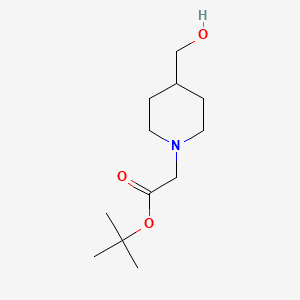

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-methyl-4-[(1-methylethyl)oxy]benzenesulfonamide](/img/structure/B7870215.png)

![Methyl 2-[(piperidin-4-yl)formamido]acetate](/img/structure/B7870245.png)

![3-Bromo-2-[(dimethylamino)methyl]aniline](/img/structure/B7870258.png)